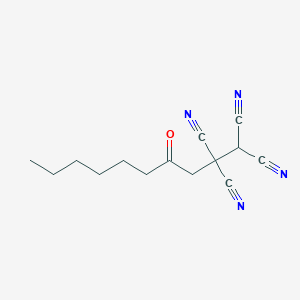
Nickel;rhenium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel-rhenium is a compound formed by the combination of nickel and rhenium, two transition metals. Rhenium, discovered in 1925, is known for its high melting point and unique properties, making it valuable in various industrial applications . Nickel, on the other hand, is widely used for its corrosion resistance and strength. The combination of these two metals results in a compound with enhanced properties, suitable for high-temperature and corrosive environments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nickel-rhenium alloys can be synthesized through various methods, including electrodeposition and high-temperature alloying. Electrodeposition involves the co-deposition of nickel and rhenium from a nickel-rhenium bath containing ammonium rhenate. The process is carried out under galvanostatic conditions, with varying concentrations of ammonium rhenate to achieve different compositions .
Industrial Production Methods: Industrial production of nickel-rhenium alloys often involves high-temperature alloying. This process includes melting nickel and rhenium together at high temperatures, followed by casting and solidification. The resulting alloy can be further processed into various forms, such as rods, wires, and foils .
Analyse Chemischer Reaktionen
Types of Reactions: Nickel-rhenium undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Nickel-rhenium can be oxidized using oxidizing acids such as nitric acid and hot concentrated sulfuric acid.
Reduction: Reduction reactions often involve hydrogen or other reducing agents under high-temperature conditions.
Substitution: Substitution reactions can occur with halides and other reactive species.
Major Products: The major products formed from these reactions include various oxides, halides, and other nickel-rhenium compounds .
Wissenschaftliche Forschungsanwendungen
Nickel-rhenium has a wide range of scientific research applications:
Biology and Medicine: Research is ongoing into the potential biomedical applications of nickel-rhenium compounds, particularly in drug delivery systems and medical implants due to their biocompatibility and corrosion resistance.
Industry: Nickel-rhenium alloys are used in high-temperature applications such as turbine blades, combustion chambers, and exhaust nozzles in jet engines.
Vergleich Mit ähnlichen Verbindungen
Nickel-rhenium can be compared with other nickel-based superalloys, such as nickel-tungsten and nickel-molybdenum. While all these alloys exhibit high-temperature strength and corrosion resistance, nickel-rhenium stands out due to the unique properties imparted by rhenium. Rhenium’s ability to enhance creep resistance and its slow diffusion rate make nickel-rhenium alloys particularly suitable for applications requiring long-term stability at high temperatures .
Similar Compounds:
- Nickel-tungsten
- Nickel-molybdenum
- Nickel-cobalt
- Nickel-iron
These compounds share some properties with nickel-rhenium but differ in their specific applications and performance characteristics.
Eigenschaften
| 92838-90-9 | |
Molekularformel |
NiRe |
Molekulargewicht |
244.900 g/mol |
IUPAC-Name |
nickel;rhenium |
InChI |
InChI=1S/Ni.Re |
InChI-Schlüssel |
UJRJCSCBZXLGKF-UHFFFAOYSA-N |
Kanonische SMILES |
[Ni].[Re] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine](/img/structure/B14362222.png)
![(2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone](/img/structure/B14362240.png)







